

# An In-depth Technical Guide on the Physicochemical Properties of m-Cresidine

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Compound of Interest		
Compound Name:	4-Methoxy-2-methylaniline	
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#### Introduction

m-Cresidine, systematically known as **4-methoxy-2-methylaniline**, is an aromatic amine with the chemical formula C<sub>8</sub>H<sub>11</sub>NO.[1] It serves as a crucial intermediate in the synthesis of various dyes and pigments.[1] A thorough understanding of its physicochemical properties is fundamental for professionals in chemical synthesis, materials science, and toxicology. These properties govern the compound's reactivity, solubility, formulation, and biological interactions, making them critical for process optimization, safety assessments, and the development of new applications.

This technical guide provides a comprehensive overview of the core physicochemical properties of m-Cresidine, details the experimental protocols for their determination, and presents a logical workflow for its characterization.

## **Core Physicochemical Properties**

The essential physicochemical data for m-Cresidine are summarized below. These values are critical for predicting its behavior in various chemical and biological environments.

### **General and Physical Properties**



Property	Value	Units	Reference(s)
Molecular Formula	C <sub>8</sub> H <sub>11</sub> NO	-	[1]
Molecular Weight	137.18	g/mol	[1]
Appearance	Dark brown liquid / Crystals or brick red liquid	-	[1][2]
Melting Point	13 - 14	°C	[2]
Boiling Point	248 - 249	°C (at 760 mmHg)	[1][2]
Density	1.065	g/cm³ (at 25 °C)	[1]
Vapor Pressure	0.02	mmHg	[1]
Flash Point	124	°C	[2]
Refractive Index	1.5647	(at 20 °C)	[1]

**Solubility and Partitioning** 

Property	Value	Units	Reference(s)
Water Solubility	Insoluble	-	[3]
Solubility in Organics	Soluble in alcohol and ether	-	[3]
LogP (n- octanol/water)	1.23	-	[1]

# **Experimental Protocols**

The accurate determination of physicochemical properties requires standardized experimental methodologies. Below are detailed protocols for key parameters relevant to m-Cresidine.

## **Determination of Melting Point (Capillary Method)**



- Principle: The melting point is determined by heating a small, packed sample of the crystalline solid and observing the temperature range over which it transitions to a liquid.[4]
- Methodology:
  - A small amount of finely powdered m-Cresidine is packed into a capillary tube to a height of 2-3 mm.
  - The capillary tube is placed in a melting point apparatus.
  - The sample is heated at a controlled rate, typically 1-2 °C per minute, especially near the expected melting point.[4]
  - The temperature at which the first drop of liquid appears and the temperature at which the last solid particle melts are recorded.[4] The melting point is reported as this range.[4]

### **Determination of Boiling Point (Distillation Method)**

- Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.
- Methodology:
  - A sample of m-Cresidine is placed in a distillation flask with a few boiling chips.
  - A thermometer is positioned so that the top of the bulb is level with the bottom of the sidearm of the flask.
  - The flask is heated gently.
  - The temperature is recorded when the liquid is boiling and a stable ring of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded atmospheric pressure.

# Determination of n-Octanol/Water Partition Coefficient (LogP)

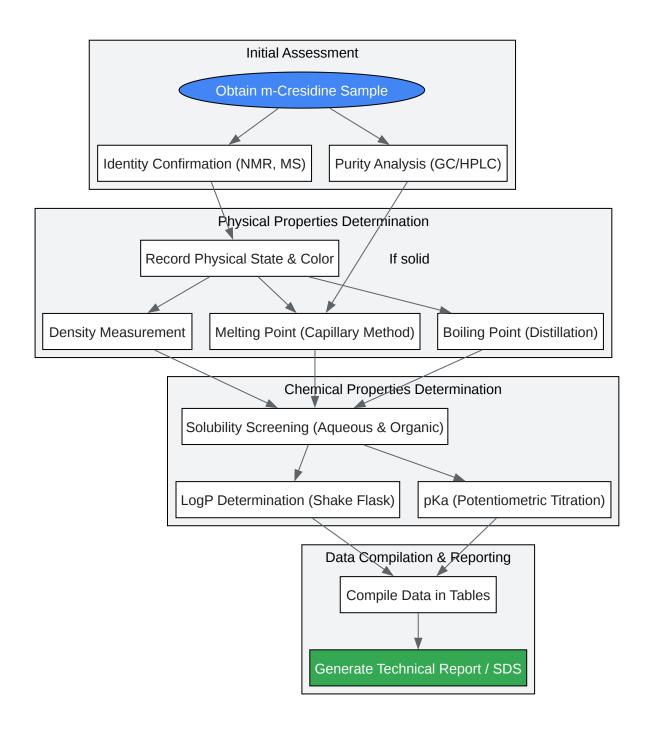


- Principle: The Shake Flask method is a standard technique for determining the LogP value. It
  measures the equilibrium distribution of a compound between n-octanol and water,
  representing its lipophilicity.
- Methodology:
  - A known amount of m-Cresidine is dissolved in a mixture of pre-saturated n-octanol and water in a separatory funnel.
  - The funnel is shaken to allow for the partitioning of the compound between the two phases until equilibrium is reached.
  - The mixture is then allowed to stand until the two phases have completely separated.
  - The concentration of m-Cresidine in both the n-octanol and aqueous phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[4]
  - The partition coefficient (P) is calculated as the ratio of the concentration in n-octanol to the concentration in water. LogP is the base-10 logarithm of this value.[4]

## **Logical Workflow Visualization**

The following diagram illustrates a logical workflow for the initial physicochemical characterization of an aromatic amine like m-Cresidine.





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Fig. 1: Workflow for Physicochemical Profiling of m-Cresidine.



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